molecular formula C9H18N2O2 B8604853 (R)-3-(tert-Butoxymethyl)piperazin-2-one

(R)-3-(tert-Butoxymethyl)piperazin-2-one

Cat. No.: B8604853
M. Wt: 186.25 g/mol
InChI Key: LCZHEYSGJREGGL-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3-(tert-Butoxymethyl)piperazin-2-one is a chiral piperazin-2-one derivative featuring a tert-butoxymethyl substituent at the 3-position of the heterocyclic ring. This compound is a critical structural component of evogliptin ((R)-4-[(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-(tert-butoxymethyl)piperazin-2-one), a potent dipeptidyl peptidase IV (DPP-4) inhibitor approved for treating type II diabetes mellitus . The tert-butoxymethyl group contributes to evogliptin’s metabolic stability, binding affinity, and pharmacokinetic profile, including 50% oral bioavailability and a half-life of ~30 hours in humans .

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

(3R)-3-[(2-methylpropan-2-yl)oxymethyl]piperazin-2-one

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)13-6-7-8(12)11-5-4-10-7/h7,10H,4-6H2,1-3H3,(H,11,12)/t7-/m1/s1

InChI Key

LCZHEYSGJREGGL-SSDOTTSWSA-N

Isomeric SMILES

CC(C)(C)OC[C@@H]1C(=O)NCCN1

Canonical SMILES

CC(C)(C)OCC1C(=O)NCCN1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazin-2-one Derivatives

Structural and Functional Variations

The pharmacological and metabolic properties of piperazin-2-one derivatives depend heavily on substituents at the 3-position. Key comparisons include:

Table 1: Structural and Functional Comparisons
Compound Name Substituent at 3-Position Key Features References
(R)-3-(tert-Butoxymethyl)piperazin-2-one tert-Butoxymethyl - Bulky, hydrophobic group enhances metabolic stability.
- Critical for DPP-4 inhibition in evogliptin.
(R)-3-Phenylpiperazin-2-one Phenyl - Aromatic ring increases lipophilicity.
- May reduce metabolic stability due to CYP2C19/2D6-mediated oxidation.
(R)-3-(3-Trifluoromethylphenyl)-piperazin-2-one 3-Trifluoromethylphenyl - Electron-withdrawing CF₃ group enhances binding to hydrophobic pockets.
- Potential for altered CYP isoform selectivity.
3-(Pyridin-2-yl)piperazin-2-one Pyridin-2-yl - Heterocyclic ring improves solubility via hydrogen bonding.
- May interact with metal ions in enzymes.
(R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one 4-Fluoro-2-methylphenyl - Fluorine and methyl groups enhance electronegativity and steric hindrance.
- Likely substrates for CYP3A4/3.

Metabolic Pathways and Enzyme Interactions

  • This compound (in evogliptin):

    • Metabolized primarily by CYP3A4/5 to 4(S)- and 4(R)-hydroxyevogliptin (M2, M3), followed by glucuronidation via UGT2B4/7 to form M4 .
    • The tert-butoxymethyl group minimizes oxidation pathways, reducing interindividual variability compared to aromatic analogs .
  • Aromatic Derivatives (e.g., phenyl, trifluoromethylphenyl):

    • Likely metabolized by CYP2D6/2C19 due to aromatic ring oxidation, increasing susceptibility to genetic polymorphisms and drug-drug interactions .

Therapeutic Implications

  • Evogliptin vs. Other DPP-4 Inhibitors:

    • The tert-butoxymethyl group in evogliptin provides superior selectivity for DPP-4 over related enzymes (e.g., DPP-8/9), reducing off-target effects .
    • Clinical studies show evogliptin has a lower risk of hypoglycemia compared to sitagliptin and vildagliptin, partly due to its optimized pharmacokinetics .
  • Scaffold Modifications in Drug Design:

    • Piperazin-2-one derivatives with bulky substituents (e.g., tert-butoxymethyl) exhibit enhanced binding affinity in molecular docking studies, as seen in evogliptin’s crystal structure with DPP-4 (PDB: 8OL) .
    • Modifications at the 3-position influence ADME properties : hydrophilic groups (e.g., pyridinyl) improve solubility, while hydrophobic groups (e.g., CF₃-phenyl) enhance membrane permeability .
Table 2: Pharmacokinetic and Physicochemical Properties
Compound logP Metabolic Enzymes Therapeutic Use Bioavailability
This compound (evogliptin) 1.8 CYP3A4/5, UGT2B4/7 Diabetes (DPP-4 inhibitor) 50%
(R)-3-Phenylpiperazin-2-one 2.5 CYP2D6/2C19 Research (kinase inhibition) N/A
3-(Pyridin-2-yl)piperazin-2-one 1.2 CYP3A4 Preclinical studies N/A

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